While the provided abstracts do not explicitly detail the synthesis of N-cyclopropyl-4-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide, they offer insights into the synthesis of similar N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides. Preliminary structure-activity relationship studies suggest that these compounds are synthesized through modifications to the N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide scaffold. []
Research suggests that N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, of which N-cyclopropyl-4-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide is a part, may act as autophagy modulators. Studies indicate that these compounds reduce mTORC1 activity, a key regulator of cell growth and autophagy. This, in turn, leads to increased autophagy at basal levels and disrupts autophagic flux by interfering with mTORC1 reactivation and the clearance of LC3-II under starvation/refeed conditions, resulting in the accumulation of LC3-II and abnormal LC3-labeled punctae. []
While specific applications of N-cyclopropyl-4-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide are not detailed in the provided abstracts, research suggests that N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, the broader class to which it belongs, hold potential as anticancer agents. This potential stems from their ability to modulate autophagy and potentially disrupt cellular processes crucial for cancer cell survival and proliferation. []
CAS No.: 32904-22-6
CAS No.: 864821-90-9
CAS No.: 26532-22-9
CAS No.:
CAS No.: